2-[N-(4-ethoxyphenyl)ethanimidoyl]phenol
Description
2-[N-(4-Ethoxyphenyl)ethanimidoyl]phenol is a Schiff base ligand characterized by a phenolic backbone substituted with an ethanimidoyl group linked to a 4-ethoxyphenyl moiety. Schiff bases of this type are widely utilized in coordination chemistry for designing metal complexes with applications in magnetism (e.g., Ni(II) complexes with large magnetic anisotropy) , nanomaterials (e.g., CdO nanoparticle precursors) , and medicinal chemistry (e.g., anti-proliferative agents) .
Properties
CAS No. |
649763-27-9 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31g/mol |
IUPAC Name |
2-[N-(4-ethoxyphenyl)-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C16H17NO2/c1-3-19-14-10-8-13(9-11-14)17-12(2)15-6-4-5-7-16(15)18/h4-11,18H,3H2,1-2H3 |
InChI Key |
VWTJQBPDALEPKS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=C(C)C2=CC=CC=C2O |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(C)C2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Ligand Properties
The electronic and steric properties of substituents on the aryl group significantly influence ligand behavior and metal-complex stability. Key comparisons include:
Key Insight: The ethoxy group in the target compound likely improves electron density at the coordinating phenolic oxygen, favoring stronger metal-ligand bonds compared to nitro-substituted analogs. This contrasts with brominated derivatives, where steric effects dominate .
Coordination Behavior and Geometry
Schiff bases with the ethanimidoyl-phenol scaffold typically act as bidentate ligands, coordinating via the phenolic oxygen and azomethine nitrogen. However, denticity and geometry vary with substituents and metal ions:
| Metal Complex | Ligand Substituent | Geometry | Denticity | Application | Reference |
|---|---|---|---|---|---|
| Ni(L3A)(L2) | 2-amino-2-methylpropyl | Pentacoordinate | Bidentate | High magnetic anisotropy (D = −14.1 cm⁻¹) | |
| Cd-HMB | 2-hydroxyphenylmethylidene | Tetradentate | Tetradentate | CdO nanoparticle synthesis | |
| Cu(II)-4-nitrophenyl | 4-NO₂ | Octahedral | Bidentate | EXAFS-studied electronic structure | |
| Target Compound Analogs | 4-OEt | Likely octahedral | Bidentate | Potential for catalysis/nanomaterials | Inferred |
Key Insight: The target compound’s bidentate coordination mode is consistent with Ni(II) and Cu(II) complexes in the literature. Tetradentate analogs (e.g., Cd-HMB) demonstrate enhanced stability for nanomaterial synthesis , suggesting that modifying the target ligand’s backbone could expand its applications.
Magnetic and Electronic Properties
The axial zero-field splitting parameter $ D $, which quantifies magnetic anisotropy, correlates with the geometric parameter $ \tau $ (a measure of pentacoordinate distortion):
| Compound | $ \tau $ | $ D $ (cm⁻¹) | Metal Ion | Reference |
|---|---|---|---|---|
| Ni(L3A)(L2) | 0.09 | −14.1 | Ni(II) | |
| Ni(L3B)(L2) | 0.13 (Ni1), 0.086 (Ni2) | −10.2 | Ni(II) | |
| Cd-HMB | N/A | N/A | Cd(II) |
Key Insight : A linear dependence of $ D $ on $ \tau $ is observed in Ni(II) complexes, where lower $ \tau $ values (more distorted geometries) correspond to larger negative $ D $. The target compound’s ethoxy group may subtly modulate $ \tau $, affecting magnetic anisotropy in Ni(II) or Co(II) complexes .
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